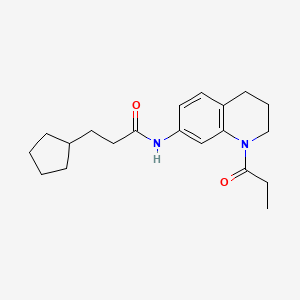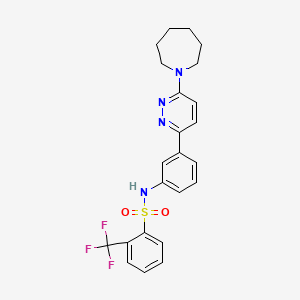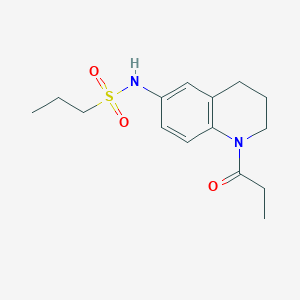
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE is a complex organic compound with a unique structure that combines a quinoline ring with a propionyl group and a propanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline ring. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The propionyl group is then introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propanesulfonamide moiety is attached via a nucleophilic substitution reaction with a suitable sulfonamide precursor.
Industrial Production Methods
In an industrial setting, the production of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized sulfonamide derivatives.
科学的研究の応用
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)-1-[(1-propionyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-4-piperidinecarboxamide
- 3-[(1-Propionyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]propanoate
Uniqueness
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H22N2O3S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-7-8-14-12(11-13)6-5-9-17(14)15(18)4-2/h7-8,11,16H,3-6,9-10H2,1-2H3 |
InChIキー |
DDUSKNBPLABJBZ-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


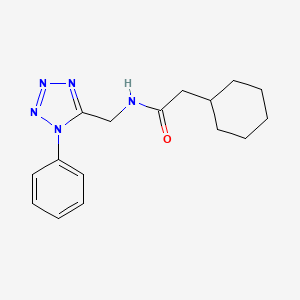
![ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11262175.png)
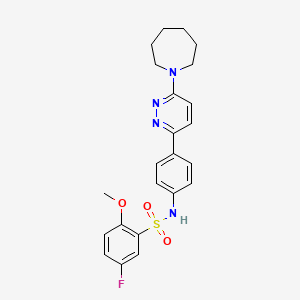
![N-[4-(benzyloxy)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262190.png)
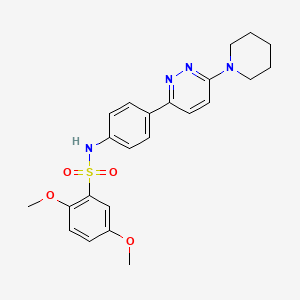
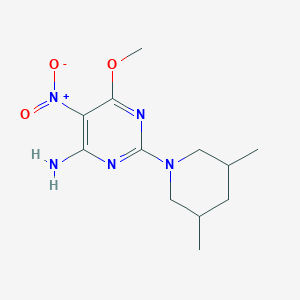
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11262207.png)
![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B11262208.png)
![3-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262219.png)
![6-(4-chlorophenyl)-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262232.png)
![N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262251.png)

